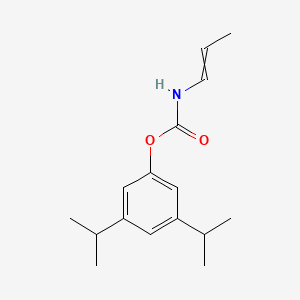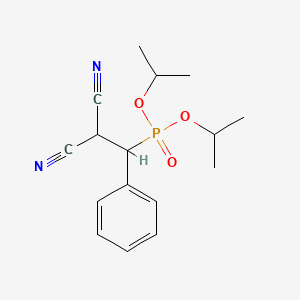
Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphonate group attached to a phenylethyl moiety with two cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate typically involves the reaction of appropriate phosphonate precursors with phenylethyl derivatives under controlled conditions. One common method includes the use of diethyl phosphonate and 2,2-dicyano-1-phenylethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Aplicaciones Científicas De Investigación
Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit or modulate enzyme activity. The cyano groups may also play a role in binding to specific sites on target molecules, enhancing the compound’s specificity and potency .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2-phenylethyl phosphonate: Similar in structure but with ethyl groups instead of isopropyl groups.
2,2’-(1,3-Phenylene)dipropan-2-ol: Contains a phenylene group instead of a phenylethyl group.
Uniqueness
Dipropan-2-yl (2,2-dicyano-1-phenylethyl)phosphonate is unique due to the presence of both cyano and phosphonate groups, which confer distinct reactivity and binding properties. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
89901-71-3 |
|---|---|
Fórmula molecular |
C16H21N2O3P |
Peso molecular |
320.32 g/mol |
Nombre IUPAC |
2-[di(propan-2-yloxy)phosphoryl-phenylmethyl]propanedinitrile |
InChI |
InChI=1S/C16H21N2O3P/c1-12(2)20-22(19,21-13(3)4)16(15(10-17)11-18)14-8-6-5-7-9-14/h5-9,12-13,15-16H,1-4H3 |
Clave InChI |
UFLPVISXHFGEFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(C(C1=CC=CC=C1)C(C#N)C#N)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Oxydi(4,1-phenylene)]bis(2,4,6-trimethylpyridin-1-ium) diperchlorate](/img/structure/B14382853.png)
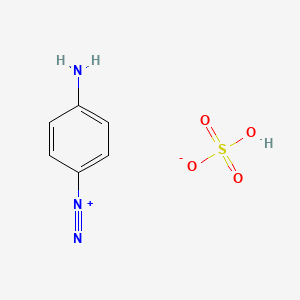

![N-[(4-Butoxyphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea](/img/structure/B14382879.png)
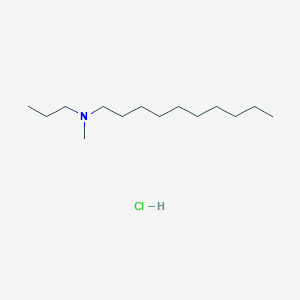
![N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14382902.png)
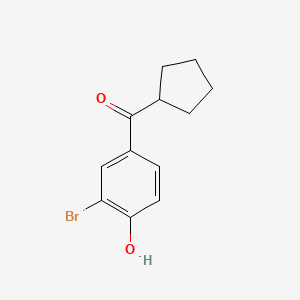
![1-{2-[(Trimethylsilyl)oxy]ethyl}azepane](/img/structure/B14382907.png)
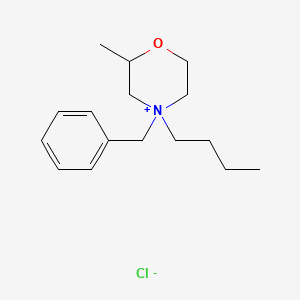
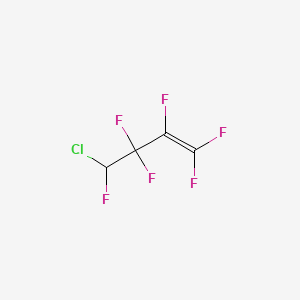


![1-[2-(Ethenyloxy)ethoxy]-4-nitronaphthalene](/img/structure/B14382935.png)
